

Environmental fate of calcium arsenate residues in soil

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An In-depth Technical Guide on the Environmental Fate of **Calcium Arsenate** Residues in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium arsenate, $\text{Ca}_3(\text{AsO}_4)_2$, is an inorganic arsenical pesticide historically used to control insect pests in orchards and on various crops.[1][2][3] Although its use has been largely discontinued due to the high toxicity and environmental persistence of arsenic, legacy contamination in agricultural soils remains a significant concern.[1][2] Understanding the environmental fate of **calcium arsenate**—its transformation, mobility, and persistence in the soil matrix—is critical for assessing the long-term risks to ecosystems and human health, and for developing effective remediation strategies.

Arsenic's behavior in soil is complex, governed by a series of biogeochemical processes including dissolution, precipitation, adsorption-desorption, and redox transformations.[4][5] The toxicity and mobility of arsenic are highly dependent on its chemical form, or speciation.[4][6] In soils, arsenic primarily exists in two oxidation states: arsenate (As(V)) and the more mobile and toxic arsenite (As(III)).[4] **Calcium arsenate** residues act as a long-term source of these species, with their release and transformation being controlled by soil properties such as pH, redox potential (Eh), mineralogy (especially iron and aluminum oxides), and organic matter content.[2][7] This guide provides a technical overview of the key processes governing the environmental fate of **calcium arsenate** in soil, supported by quantitative data, detailed experimental protocols, and process visualizations.

Chemical Transformations and Speciation in Soil

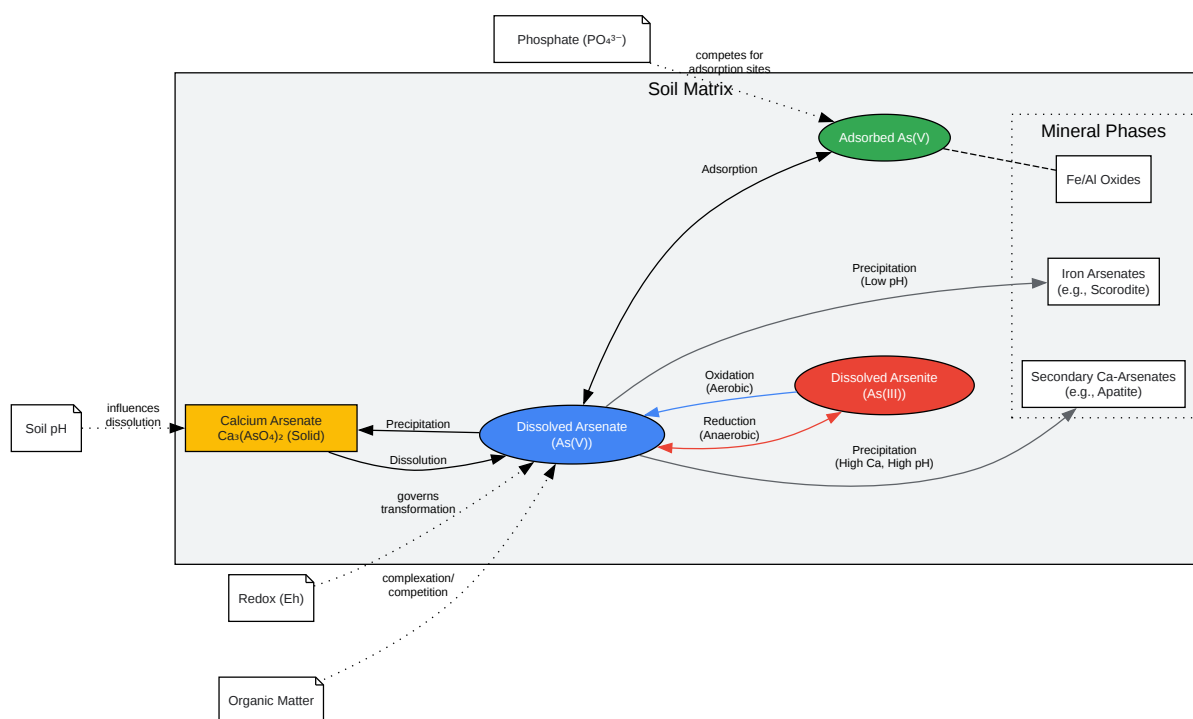
The environmental fate of **calcium arsenate** begins with its dissolution, which releases arsenate (As(V)) ions into the soil solution. The subsequent transformations are influenced by the soil's physicochemical and microbial environment.

2.1 Dissolution and Precipitation **Calcium arsenate** is a sparingly soluble salt.[4][8] Its dissolution is a primary mechanism for releasing arsenic into the soil porewater. However, the dissolved arsenate can reprecipitate as other, more stable mineral phases, effectively controlling its long-term solubility. In alkaline and calcareous soils, the availability of free calcium ions can control arsenic mobility through the formation of various **calcium arsenate** minerals, such as arsenate apatite ($\text{Ca}_5(\text{AsO}_4)_3\text{OH}$).[8][9] In acidic to neutral soils, arsenate is more likely to precipitate with iron (Fe) and aluminum (Al), forming highly insoluble minerals like scorodite ($\text{FeAsO}_4 \cdot 2\text{H}_2\text{O}$).[8]

2.2 Adsorption and Desorption Dissolved arsenate (As(V)) strongly adsorbs to the surfaces of iron and aluminum oxyhydroxides (e.g., goethite, ferrihydrite) and clay minerals.[4][7] This process, known as inner-sphere complexation, is a major mechanism for arsenic immobilization in many soil types.[4][10] The strength of this adsorption is pH-dependent, with maximum adsorption typically occurring in the pH range of 5.0–6.5.[7] Conversely, changes in soil conditions, such as an increase in pH or the presence of competing ions like phosphate, can lead to the desorption of arsenic back into the soil solution.[7][10]

2.3 Redox Transformations Under oxidizing (aerobic) conditions, arsenic is predominantly stable as arsenate (As(V)).[4] However, in reducing (anaerobic) environments, such as flooded soils or saturated soil microsites, As(V) can be reduced to the more mobile and toxic arsenite (As(III)).[11] This transformation is often microbially mediated and can significantly increase the solubility and mobility of arsenic, as As(III) does not adsorb as strongly to mineral surfaces as As(V).[11]

The diagram below illustrates the central pathways for **calcium arsenate** transformation in the soil environment.



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Caption: Transformation pathways of **calcium arsenate** in the soil environment.

Quantitative Data on Arsenic Fate and Mobility

The fractionation and leachability of arsenic from contaminated soils provide quantitative insights into its environmental risk. The following tables summarize data from studies on arsenic-bearing residues and historically contaminated agricultural soils.

Table 1: Arsenic Leaching and Fractionation from Calcium Arsenic Residue (CAR) under Simulated Weathering

This table presents data from an accelerated aging experiment on industrial calcium arsenic residue subjected to 28 dry-wet (DW) and freeze-thaw (FT) cycles.[5] This provides a model for how environmental conditions can alter arsenic mobility and speciation over time.[5]

Parameter	Initial State (Raw CAR)	After 28 Dry-Wet (DW) Cycles	After 28 Freeze-Thaw (FT) Cycles
pH	10.54	~7.5	~8.5
Leached As Concentration (mg/L)	-	300.98	~220
Arsenic Fractionation (%)			
F1: Acid-Extractable	6.35%	17.65%	8.92%
F2: Reducible	47.81%	40.15%	45.33%
F3: Oxidizable	2.11%	1.95%	2.05%
F4: Residual	43.73%	40.25%	43.70%

Data synthesized from a study on industrial calcium arsenic residue.[5] The "Acid-Extractable" fraction (F1) is considered the most mobile and bioavailable.

Table 2: Arsenic Concentrations in Historically Contaminated Orchard Soils and Plant Uptake

While direct quantitative data on the long-term transformation of **calcium arsenate** pesticide is limited, studies on soils historically treated with the related pesticide, lead arsenate, offer valuable insights into arsenic behavior in an agricultural context.

Soil ID	Soil pH	Total As (mg/kg)	Water-Soluble As (µg/L)	As in Lettuce (mg/kg, dry wt.)
Control	6.9	6.9	6.5	~0.2
A1	6.7	35.8	27.5	~1.0
A3	7.4	67.8	83.5	~1.8
G6	7.4	211.0	745.0	~4.5

Data adapted from a study on soils from a former orchard historically contaminated with lead arsenate pesticides.^[12] ^[13] Plant uptake data demonstrates the bioavailability of residual soil arsenic.

Detailed Experimental Protocols

Standardized experimental methods are essential for studying the fate of **calcium arsenate** in soil. Below are detailed protocols for key analytical procedures.

4.1 Protocol for Soil Incubation Study

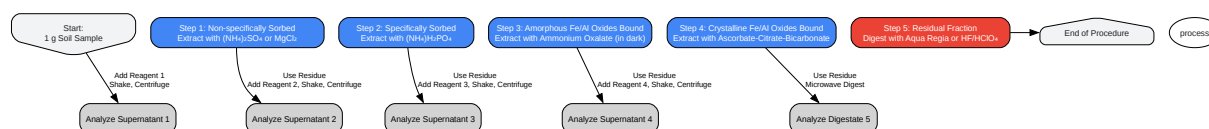
This protocol is designed to study the transformation of **calcium arsenate** in soil under controlled laboratory conditions.

- Soil Preparation:
 - Collect soil from the desired depth (e.g., 0-20 cm). Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
 - Characterize the soil for baseline properties: pH, organic matter content, texture, and total arsenic concentration.
 - If using uncontaminated soil, spike it with a known concentration of finely ground **calcium arsenate** (e.g., 100 mg As/kg soil). Mix thoroughly to ensure even distribution.
- Incubation Setup:
 - Place a known mass of the prepared soil (e.g., 200 g) into incubation vessels (e.g., 500 mL glass jars).
 - Adjust the soil moisture content to a specific level, typically 60-70% of the water-holding capacity, using deionized water.
 - For anaerobic conditions, flood the soil with a layer of deionized water and purge the headspace of the vessel with N₂ gas before sealing.^[1] For aerobic conditions, leave the vessels loosely covered to allow gas exchange.
 - Incubate the vessels in the dark at a constant temperature (e.g., 25°C).^[1]
- Sampling and Analysis:
 - At predetermined time points (e.g., 0, 7, 30, 60, 90 days), destructively sample triplicate vessels for each treatment.
 - Subdivide the soil from each vessel for analysis.

- For Arsenic Speciation: Immediately perform a sequential chemical extraction (see Protocol 4.2) on a fresh subsample to determine the distribution of arsenic among different soil fractions.
- For Porewater Analysis: Centrifuge a soil subsample to extract porewater. Filter the supernatant through a 0.45 μm filter and analyze for dissolved As(III) and As(V) using techniques like HPLC-ICP-MS.[14]
- Measure soil pH and redox potential (Eh) at each time point.

4.2 Protocol for Sequential Chemical Extraction of Arsenic

Sequential extraction operationally defines the fractionation of arsenic in soil, providing information on its potential mobility and bioavailability. This is a composite protocol based on common methods.[7][14][15]



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Caption: Generalized workflow for a sequential chemical extraction of soil arsenic.

- Fraction 1 (Non-specifically sorbed / Water-soluble):
 - Reagent: 0.05 M $(\text{NH}_4)_2\text{SO}_4$ or 1 M MgCl_2 .
 - Procedure: Shake 1 g of soil with 25 mL of reagent for 2 hours. Centrifuge and collect the supernatant.
- Fraction 2 (Specifically sorbed):

- Reagent: 0.5 M $\text{NH}_4\text{H}_2\text{PO}_4$.
- Procedure: Wash the residue from Step 1 with deionized water. Then, add 25 mL of reagent and shake for 16 hours. Centrifuge and collect the supernatant.
- Fraction 3 (Amorphous and poorly-crystalline Fe/Al oxides):
 - Reagent: 0.2 M NH_4 -oxalate buffer (pH 3.0).
 - Procedure: Wash the residue from Step 2. Add 25 mL of reagent and shake for 4 hours in complete darkness. Centrifuge and collect the supernatant.
- Fraction 4 (Crystalline Fe/Al oxides):
 - Reagent: Citrate-bicarbonate-ascorbate solution.
 - Procedure: Wash the residue from Step 3. Add 25 mL of reagent and heat at 80°C for 30 minutes. Centrifuge and collect the supernatant.
- Fraction 5 (Residual):
 - Reagent: Aqua regia ($\text{HCl}:\text{HNO}_3$, 3:1) or a mixture of HF/HClO_4 .
 - Procedure: Digest the final residue using an appropriate strong acid digestion method (e.g., EPA Method 3050B).

Note: After each step, the residue should be washed with deionized water, and the washings discarded before proceeding to the next extraction. All collected supernatants are analyzed for arsenic concentration via ICP-MS or a similar technique.

4.3 Protocol for Soil Column Leaching Study

This protocol assesses the mobility and leaching potential of arsenic from soil under simulated rainfall or groundwater flow.

- Column Preparation:

- Use acrylic or glass columns (e.g., 15 cm long, 7.5 cm internal diameter). Place a porous plate or glass wool at the bottom to retain soil.
- Pack the prepared soil into the column to a desired bulk density, often in layers to ensure uniform compaction.^[9]
- Saturate the soil column slowly from the bottom up with a background solution (e.g., 0.01 M CaCl_2) to displace air and establish hydraulic conductivity.
- Leaching Procedure:
 - Initiate a constant downward or upward flow of a leaching solution (eluent) through the column using a peristaltic pump. The eluent can be simulated rainwater (slightly acidic) or a solution representing groundwater.
 - Maintain a constant hydraulic head to ensure a steady flow rate.
 - Collect the column effluent (leachate) in fractions corresponding to specific pore volumes (the volume of water held in the soil pores).
- Sampling and Analysis:
 - Collect leachate samples at regular intervals (e.g., every 0.5 pore volume).
 - Immediately measure pH and Eh of the collected fractions.
 - Filter the samples (0.45 μm) and preserve them by acidification for analysis of total dissolved arsenic by ICP-MS.
 - The experiment can be run for a set number of pore volumes to generate a "breakthrough curve," which shows the concentration of arsenic in the leachate over time.

Conclusion

The environmental fate of **calcium arsenate** in soil is a multifaceted process driven by the interplay of dissolution, precipitation, adsorption-desorption, and redox reactions. While initially applied as $\text{Ca}_3(\text{AsO}_4)_2$, the arsenic is slowly released and transformed into various species with differing mobility and bioavailability. In many soils, arsenic becomes strongly associated with

iron and aluminum oxides, which limits its mobility. However, changes in environmental conditions, particularly a shift to a lower redox potential or an increase in pH, can remobilize this sequestered arsenic.

The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers investigating arsenic contamination. The lack of extensive data specifically on the long-term fate of **calcium arsenate** pesticide highlights a need for further research, particularly in historically contaminated agricultural lands like old orchards. A thorough understanding of these processes is paramount for the accurate assessment of environmental risk and the design of effective, long-term remediation strategies for arsenic-contaminated sites.

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